

4-Methoxy-2-nitrophenol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Methoxy-2-nitrophenol

Cat. No.: B075764

[Get Quote](#)

CAS Number: 1568-70-3

This technical guide provides an in-depth overview of **4-Methoxy-2-nitrophenol**, a versatile chemical compound with significant applications in pharmaceutical synthesis, biochemical research, and as an intermediate in the production of dyes and agrochemicals.^[1] This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its physicochemical properties, synthesis, purification, analytical characterization, and its role in biological signaling pathways.

Physicochemical Properties

4-Methoxy-2-nitrophenol, also known as 4-hydroxy-3-nitroanisole, is an organic compound with the chemical formula C₇H₇NO₄.^{[1][2]} It typically appears as an orange to brownish-orange powder.^[1] A summary of its key physicochemical properties is presented in Table 1.

Property	Value	Reference
CAS Number	1568-70-3	[2][3]
Molecular Formula	C ₇ H ₇ NO ₄	[1][2]
Molecular Weight	169.13 g/mol	[2]
Appearance	Orange to brownish-orange powder	[1]
Melting Point	78-80 °C	[3]
Boiling Point	~289.1 °C at 760 mmHg	
Solubility	Soluble in methanol	[3]
InChI Key	YBUGOACXDPUIR-UHFFFAOYSA-N	

Synthesis and Purification

The primary synthetic route to **4-Methoxy-2-nitrophenol** involves the nitration of 4-methoxyphenol. This electrophilic aromatic substitution reaction introduces a nitro group onto the benzene ring, ortho to the hydroxyl group.

Experimental Protocol: Synthesis of 4-Methoxy-2-nitrophenol

This protocol describes a general procedure for the nitration of 4-methoxyphenol.

Materials:

- 4-Methoxyphenol
- Nitric acid (70%)
- Sulfuric acid (concentrated)
- Glacial acetic acid

- Deionized water
- Ice
- Sodium bicarbonate solution (saturated)
- Dichloromethane or other suitable organic solvent
- Anhydrous magnesium sulfate

Procedure:

- In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-methoxyphenol in glacial acetic acid.
- Cool the flask in an ice bath to 0-5 °C.
- Slowly add a pre-cooled mixture of nitric acid and sulfuric acid dropwise to the stirred solution, maintaining the temperature below 10 °C.
- After the addition is complete, continue stirring the reaction mixture at room temperature for 1-2 hours.
- Pour the reaction mixture over crushed ice to precipitate the crude product.
- Filter the precipitate and wash with cold water until the washings are neutral.
- Neutralize the crude product with a saturated sodium bicarbonate solution to remove any acidic impurities.
- The crude product can be further purified by recrystallization or column chromatography.

Experimental Protocol: Purification by Recrystallization

Recrystallization is a common method for purifying solid organic compounds. The choice of solvent is critical for effective purification. For phenolic compounds like **4-Methoxy-2-nitrophenol**, alcohols such as ethanol or isopropanol are often suitable solvents.^[4] A mixture of solvents, such as heptane/ethyl acetate or methanol/water, can also be effective.^[5]

Materials:

- Crude **4-Methoxy-2-nitrophenol**
- Recrystallization solvent (e.g., ethanol, isopropanol, or a suitable solvent mixture)
- Deionized water (if using a mixed solvent system)
- Activated charcoal (optional)

Procedure:

- Dissolve the crude **4-Methoxy-2-nitrophenol** in a minimal amount of the chosen solvent at its boiling point.
- If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
- Hot filter the solution to remove insoluble impurities and activated charcoal.
- Allow the filtrate to cool slowly to room temperature to induce crystallization.
- Further cool the mixture in an ice bath to maximize crystal formation.
- Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.
- Dry the purified crystals in a vacuum oven.

[Click to download full resolution via product page](#)

Caption: General workflow for purification by recrystallization.

Analytical Characterization

The structure and purity of **4-Methoxy-2-nitrophenol** are typically confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure.

¹H NMR (Proton NMR): The ¹H NMR spectrum of **4-Methoxy-2-nitrophenol** is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the hydroxyl proton. The methoxy group typically appears as a singlet around 3.8-4.0 ppm.^[6] The aromatic protons will exhibit splitting patterns dependent on their substitution on the ring.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule. The carbon of the methoxy group is typically found in the 55-60 ppm region.

Experimental Protocol: NMR Spectroscopic Analysis

Materials:

- Purified **4-Methoxy-2-nitrophenol**
- Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)
- Tetramethylsilane (TMS) as an internal standard

Procedure:

- Dissolve a small amount of the sample (5-10 mg) in the deuterated solvent (0.5-0.7 mL) in an NMR tube.
- Add a small drop of TMS as an internal standard.
- Acquire the ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).
- Process the spectra to obtain chemical shifts (δ), integration values, and coupling constants (J).

[Click to download full resolution via product page](#)

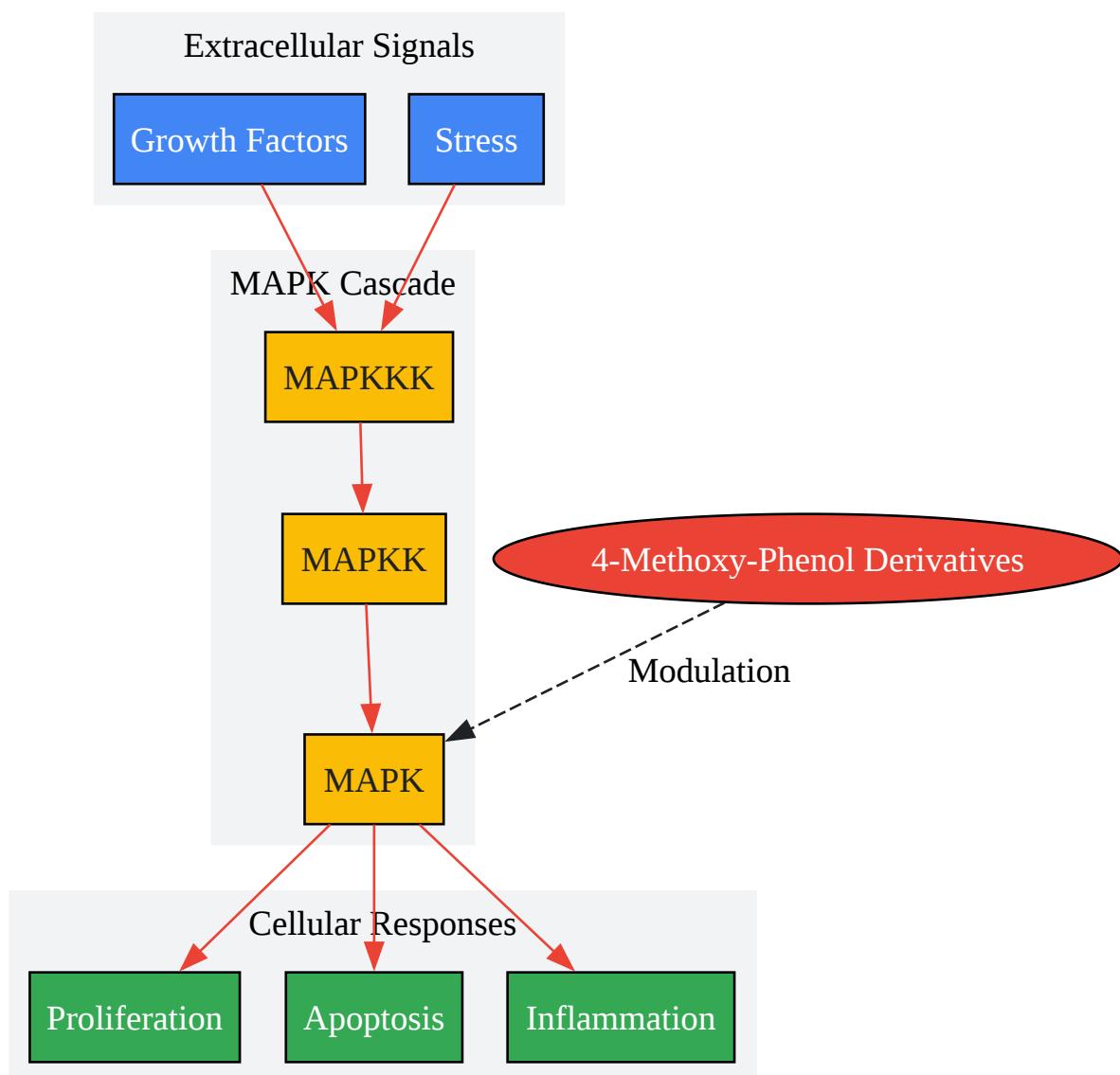
Caption: Workflow for NMR spectroscopic analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. Key characteristic peaks for **4-Methoxy-2-nitrophenol** would include:

- O-H stretch: A broad peak in the region of 3200-3600 cm^{-1} for the hydroxyl group.
- C-H stretch (aromatic and aliphatic): Peaks around 3000-3100 cm^{-1} and 2850-3000 cm^{-1} , respectively.
- NO₂ stretch (asymmetric and symmetric): Strong peaks around 1500-1560 cm^{-1} and 1335-1385 cm^{-1} .
- C=C stretch (aromatic): Peaks in the 1400-1600 cm^{-1} region.
- C-O stretch (ether and phenol): Peaks in the 1000-1300 cm^{-1} region.

Biological Significance and Applications in Drug Development


4-Methoxy-2-nitrophenol and its derivatives are of interest in drug development and biochemical research due to their potential to interact with biological systems.[\[1\]](#)

Role in Signaling Pathways

While direct studies on **4-Methoxy-2-nitrophenol**'s effect on signaling pathways are limited, research on structurally related compounds provides valuable insights. For instance, 4-Methoxy-TEMPO, a related methoxy-substituted compound, has been shown to activate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[\[7\]](#)[\[8\]](#) Conversely, another related

molecule, 2-methoxy-4-vinylphenol, has demonstrated anti-inflammatory effects by suppressing the MAPK pathway.[9]

The MAPK pathway is a crucial signaling cascade involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Its dysregulation is implicated in various diseases, including cancer and inflammatory disorders. The potential for methoxyphenol derivatives to modulate this pathway makes them interesting candidates for further investigation in drug discovery.

[Click to download full resolution via product page](#)

Caption: Simplified overview of the MAPK signaling pathway and potential modulation by 4-methoxy-phenol derivatives.

Use in Enzyme Inhibition Assays

Nitrophenols are widely used as chromogenic substrates in enzyme assays. For example, p-nitrophenyl phosphate (pNPP) is a common substrate for phosphatases. The enzymatic cleavage of the phosphate group releases p-nitrophenol, which is yellow and can be quantified spectrophotometrically. This principle allows for the screening of potential enzyme inhibitors. While **4-Methoxy-2-nitrophenol** itself is not a standard substrate, its structural similarity to nitrophenols suggests its potential use in the design of novel enzyme inhibitors or as a scaffold for developing new assay reagents.

Pharmaceutical Intermediate

4-Methoxy-2-nitrophenol serves as a valuable intermediate in the synthesis of more complex pharmaceutical compounds.^[1] Its functional groups—hydroxyl, methoxy, and nitro—provide multiple reactive sites for further chemical modifications, making it a versatile building block in medicinal chemistry.

Conclusion

4-Methoxy-2-nitrophenol is a chemical compound with a well-defined set of physicochemical properties and established synthetic and analytical methodologies. Its structural features and the biological activities of related compounds, particularly in the context of the MAPK signaling pathway, highlight its potential for further exploration in drug discovery and development. This technical guide provides a solid foundation for researchers and scientists working with this compound, offering essential data and protocols to facilitate their research endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. 4-Methoxy-2-nitrophenol | 1568-70-3 | BAA56870 | Biosynth [biosynth.com]
- 3. 4-Methoxy-2-nitrophenol | 1568-70-3 [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. acdlabs.com [acdlabs.com]
- 7. ROS generation and JNK activation contribute to 4-methoxy-TEMPO-induced cytotoxicity, autophagy, and DNA damage in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Anti-inflammatory effect of 2-methoxy-4-vinylphenol via the suppression of NF-κB and MAPK activation, and acetylation of histone H3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [4-Methoxy-2-nitrophenol: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b075764#4-methoxy-2-nitrophenol-cas-number\]](https://www.benchchem.com/product/b075764#4-methoxy-2-nitrophenol-cas-number)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com